molecular formula C26H25F3N4 B11208564 N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11208564
M. Wt: 450.5 g/mol
InChI Key: JQEDVOUXDAHLPD-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a cycloheptyl group, a phenyl group, and a trifluoromethylphenyl group attached to a pyrrolopyrimidine core. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H25F3N4

Molecular Weight

450.5 g/mol

IUPAC Name

N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H25F3N4/c27-26(28,29)19-11-8-14-21(15-19)33-16-22(18-9-4-3-5-10-18)23-24(30-17-31-25(23)33)32-20-12-6-1-2-7-13-20/h3-5,8-11,14-17,20H,1-2,6-7,12-13H2,(H,30,31,32)

InChI Key

JQEDVOUXDAHLPD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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